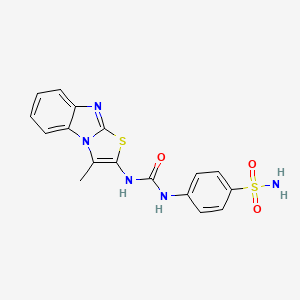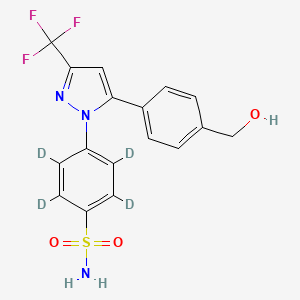
Hydroxy Celecoxib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:
Amination: Introduction of an amine group to the starting material.
Hydrolysis: Conversion of the amide group to a carboxylic acid.
Diazotization: Formation of a diazonium salt from the amine.
Reduction: Reduction of the diazonium salt to form the desired intermediate.
Cyclization: Formation of the pyrazole ring structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents such as tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Introduction of deuterium atoms in place of hydrogen atoms to create the deuterium-labeled compound.
Common Reagents and Conditions
Oxidizing Agents: Tetrabutylammonium permanganate for oxidation reactions.
Reducing Agents: Common reducing agents used in the synthesis process.
Solvents: Methanol and other appropriate solvents for the reactions.
Major Products Formed
Celecoxib Carboxylic Acid: Formed through oxidation of this compound.
Deuterium-Labeled Intermediates: Formed during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Hydroxy Celecoxib-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Celecoxib in the body.
Drug Metabolism Studies: Helps in understanding the metabolism of Celecoxib and its metabolites.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for precise quantification and analysis.
Biological Research: Investigates the biological effects and interactions of Celecoxib and its metabolites.
Wirkmechanismus
Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .
Vergleich Mit ähnlichen Verbindungen
Hydroxy Celecoxib-d4 is compared with other similar compounds such as:
Celecoxib: The parent compound, which is a selective COX-2 inhibitor.
Hydroxy Celecoxib: The non-deuterium-labeled metabolite of Celecoxib.
Celecoxib Carboxylic Acid: Another metabolite formed through oxidation.
Other COX-2 Inhibitors: Such as rofecoxib and etoricoxib, which also selectively inhibit COX-2 but may have different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies .
Eigenschaften
Molekularformel |
C17H14F3N3O3S |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI-Schlüssel |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


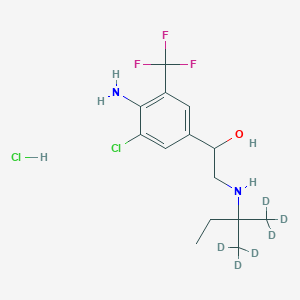

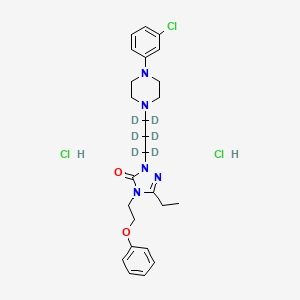
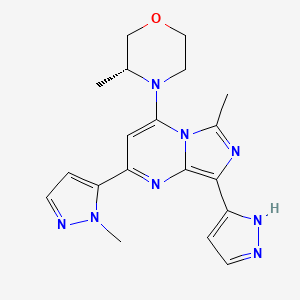

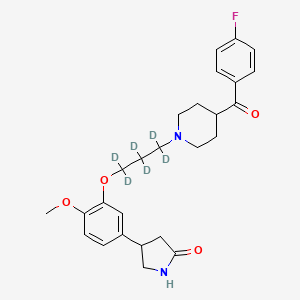
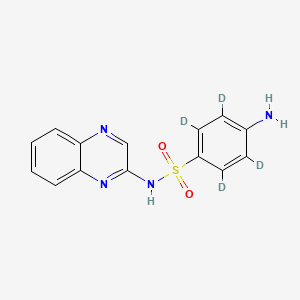



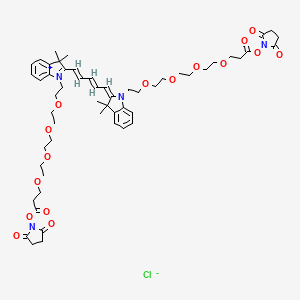
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
